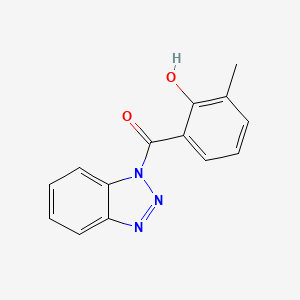

2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol

Description

Properties

IUPAC Name |

benzotriazol-1-yl-(2-hydroxy-3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-9-5-4-6-10(13(9)18)14(19)17-12-8-3-2-7-11(12)15-16-17/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMFKHXVXPTMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N2C3=CC=CC=C3N=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol typically involves the reaction of 1H-1,2,3-benzotriazole-1-carbonyl chloride with 6-methylphenol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The benzotriazole moiety can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can react with the benzotriazole ring under mild conditions.

Major Products

Oxidation: Quinones derived from the phenol group.

Reduction: Reduced forms of the benzotriazole moiety.

Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing benzotriazole structures exhibit antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that derivatives of benzotriazole showed significant inhibition of lipid peroxidation in cellular models, suggesting potential applications in preventing oxidative damage in biological systems .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. For instance, studies have reported that benzotriazole derivatives possess inhibitory effects against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 10 to 20 µg/mL, indicating effective antimicrobial properties .

Anticancer Activity

Recent studies have explored the anticancer potential of benzotriazole derivatives. For example, in vitro assays demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be around 15 µM and 12 µM respectively, suggesting that structural modifications could enhance their cytotoxicity against cancer cells .

UV Stabilizers

Due to the presence of the benzotriazole group, this compound is utilized as a UV stabilizer in plastics and coatings. It effectively absorbs UV radiation, thereby preventing degradation of materials exposed to sunlight. This application is crucial in industries such as automotive and construction where material longevity is essential .

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions including nucleophilic substitutions and coupling reactions. This makes it a valuable building block in organic synthesis and pharmaceutical chemistry .

Corrosion Inhibitors

Benzotriazole derivatives are widely used as corrosion inhibitors in metal protection formulations. They form stable complexes with metal ions, thereby preventing corrosion processes on metal surfaces. This application is particularly relevant in the automotive and aerospace industries where metal integrity is critical.

Photostabilizers

In addition to being UV stabilizers, these compounds are also used as photostabilizers in polymers and coatings to enhance their durability against light exposure. Their ability to absorb UV light helps maintain color stability and mechanical properties over time .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Antibacterial Activity

Key Findings :

- Ether-linked derivatives (6a-b) exhibit superior antibacterial activity, likely due to enhanced solubility and electron-donating effects of ether groups .

- N-phenylacetamide derivatives (8a-d) show reduced potency, possibly due to steric hindrance from the phenyl group or reduced membrane permeability .

- Amino-triazole derivatives (e.g., 2-(4-amino-triazol-1-yl)acetic acid) demonstrate that amino groups at the triazole ring enhance reactivity, but activity is modulated by alkyl chain length .

Physicochemical Properties

| Property | 2-(Benzotriazole-carbonyl)-6-methylphenol (Target) | 2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol | 2-(4-Amino-triazol-1-yl)acetic acid derivatives |

|---|---|---|---|

| Molecular Weight | ~277.3 g/mol (estimated) | 253.3 g/mol | 200–350 g/mol (varies with chain length) |

| Functional Groups | Carbonyl, benzotriazole, phenolic -OH | Ethyl, benzotriazole, phenolic -OH | Amino-triazole, carboxylic acid |

| Solubility | Moderate (polar carbonyl group) | Lower (hydrophobic ethyl chain) | Higher (ionizable amino/carboxylic acid) |

Structural Insights :

- Amino-triazole derivatives prioritize synthetic versatility, with alkyl chain length adjustments balancing lipophilicity and solubility .

Critical Analysis of Contradictory Evidence

- While diamethers (6a-b) outperform standard antibiotics in inhibition zones , N-phenylacetamide derivatives (8a-d) underperform, emphasizing the sensitivity of bioactivity to substituent choice.

- and lack direct biological data for ethyl-linked or amino-triazole analogs, necessitating caution in extrapolating results to the target compound.

Biological Activity

2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O2. The structure features a benzotriazole moiety linked to a phenolic group, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 251.26 g/mol |

| IUPAC Name | 2-(benzotriazol-1-ylmethyl)-6-methylphenol |

| CAS Number | 888487-61-4 |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The compound is typically synthesized through the reaction of benzotriazole-1-carbonyl chloride with 6-methylphenol in the presence of a base such as triethylamine. This method allows for the formation of the carbonyl linkage crucial for its biological activity.

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Activity

A study tested several benzotriazole derivatives against bacterial strains and found notable zones of inhibition for compounds structurally related to this compound. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key mechanism behind its effectiveness .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that certain benzotriazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in pancreatic cancer cells .

Table: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pancreatic Cancer | 25 | Induction of apoptosis | |

| Breast Cancer | 30 | Inhibition of cell cycle progression |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The benzotriazole moiety allows for π-π stacking interactions and hydrogen bonding with enzymes and receptors, leading to inhibition or modulation of their activity .

Enzyme Inhibition

The compound has been shown to act as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. This mechanism is particularly relevant in the context of developing new therapeutic agents targeting specific diseases.

Applications in Industry

Beyond its biological applications, this compound is utilized in various industrial contexts such as:

- Corrosion Inhibition: Used in coatings and materials to prevent metal corrosion.

- UV Stabilization: Acts as a UV stabilizer in plastics and coatings.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective 1,3-dipolar cycloaddition to form the benzotriazole core. Key steps include:

- Pre-functionalization : Introduce the azide group to the benzotriazole precursor using Mitsunobu reactions or nucleophilic substitution (e.g., NaN₃ in DMF) .

- Click Chemistry : React the azide with a terminal alkyne (e.g., propargyl alcohol derivatives) under Cu(I) catalysis (e.g., CuSO₄/ascorbate) to form the 1,4-disubstituted triazole .

- Carboxylation and Coupling : Use carbonylative coupling (e.g., benzotriazole-1-carbonyl chloride) with 6-methylphenol under Schotten-Baumann conditions (NaOH/THF) to introduce the phenolic ester .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or NMR .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .

- Mass Spectrometry : HRMS (ESI) should match the molecular formula (C₁₄H₁₁N₃O₂) with accurate mass ±3 ppm .

Advanced Research Questions

Q. What experimental strategies address crystallographic ambiguities in this compound’s structure?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to resolve overlapping electron density, particularly around the triazole-phenolic junction .

- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters (ADPs) to model disorder in flexible regions (e.g., methyl or carbonyl groups) .

- Validation : Cross-validate with Hirshfeld surface analysis to detect weak interactions (e.g., C–H···O/N) that may influence molecular packing .

Q. How can researchers resolve contradictions in reported reactivity data for benzotriazole-phenol derivatives?

Methodological Answer:

- Controlled Replication : Repeat experiments under inert atmospheres (Ar/N₂) to exclude oxidation artifacts, as phenolic groups are prone to air-induced degradation .

- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying conditions (pH, solvent polarity) to identify rate-determining steps .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and compare with experimental activation energies .

Q. What methodologies optimize the compound’s stability in biological assays?

Methodological Answer:

- pH Buffering : Maintain assays at pH 6.5–7.5 to prevent hydrolysis of the ester linkage .

- Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the benzotriazole moiety .

- Metabolic Stability : Use LC-MS/MS to identify degradation metabolites in liver microsomes, focusing on esterase-mediated cleavage .

Q. How can researchers differentiate between tautomeric forms of the benzotriazole core?

Methodological Answer:

- Variable Temperature NMR : Monitor ¹H NMR shifts (e.g., DMSO-d₆, 25–100°C) to detect tautomerism-driven signal splitting .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s binding energies to distinguish 1H- vs. 2H-tautomers (ΔBE ~1–2 eV) .

- Solid-State NMR : Compare ¹⁵N CP/MAS spectra with DFT-predicted chemical shifts for tautomeric forms .

Q. What strategies mitigate aggregation issues in solubility studies?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without inducing micelle formation .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution (1–1000 nm) to detect aggregates .

- Surfactant Screening : Test non-ionic surfactants (e.g., Tween-80) at sub-CMC concentrations to stabilize monomeric species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.